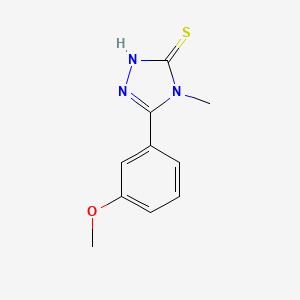

5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Substitution Reactions

The thiol group participates in nucleophilic substitutions, enabling functionalization:

Alkylation

Acylation

| Acylating Agent | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | THF, pyridine, 0°C → 25°C, 12 hrs | 3-Acetylsulfanyl-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole | Labile to hydrolysis; stabilized at pH 7 |

Cyclization and Ring-Opening Reactions

The triazole ring displays reactivity under specific conditions:

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes directed substitutions:

Metal Coordination

The thiol and triazole nitrogen atoms act as ligands:

Comparative Reactivity Table

A comparison with structurally analogous compounds highlights the influence of substituents:

Key Mechanistic Insights:

- Thiol Group Reactivity : The -SH group’s nucleophilicity drives alkylation/acylation, while oxidation propensity depends on steric hindrance from the methoxyphenyl group .

- Methoxy Directive Effects : Electron-donating methoxy group directs electrophilic substitutions to meta/para positions .

- Triazole Ring Stability : Resistance to ring-opening under mild conditions but degrades in strong acids or prolonged heating .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

- In Vitro Studies : Research indicates that this compound exhibits antiproliferative activity against several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one study reported an IC50 value of approximately 10 μg/mL against MCF-7 cells, indicating effective growth inhibition .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is critical for cell division. Molecular docking studies suggest that the compound interacts with tubulin at the colchicine binding site, leading to disrupted microtubule dynamics .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. For example, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

In addition to its medicinal properties, this compound is being explored for use in agriculture:

- Fungicidal Properties : The triazole moiety is known for its fungicidal activity. This compound could potentially be developed into a fungicide to protect crops from fungal infections .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. The compound may also interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives, such as:

5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological activity.

4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a nitro group instead of a methoxy group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a member of the triazole class of compounds, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H11N3OS, and its structure includes a triazole ring and a methoxyphenyl group. The presence of sulfur in the thiol functional group contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide followed by methylation and thiolation reactions. This multi-step process allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, in vitro cytotoxicity assays against various cancer cell lines (e.g., MDA-MB-231 and PC3) revealed that many triazole derivatives show low toxicity towards normal cells while being more effective against cancer cells. The IC50 values for some derivatives were reported above 100 µM, indicating a selective action against malignancies .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 98.08 |

| Compound B | PC3 | >100 |

| Compound C | Normal Cells | >100 |

Anti-inflammatory Activity

Research has indicated that this compound derivatives possess anti-inflammatory properties. A study highlighted the synthesis of several related compounds that exhibited significant anti-inflammatory effects in various models .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.

- Modulation of Signaling Pathways : They may interfere with key signaling pathways involved in inflammation and tumor growth.

Case Studies

- Study on Melanoma Cells : A specific derivative was tested for its selectivity against melanoma cells compared to normal cells. The results showed higher cytotoxicity against melanoma, suggesting potential use as an antitumor agent .

- Anti-inflammatory Evaluation : In a separate study focusing on anti-inflammatory activity, several synthesized triazole derivatives were tested in animal models, demonstrating reduced inflammation markers and improved recovery times .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXVLUDEUQOVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.